molecular formula C13H24N2O2 B13347459 Tert-butyl 2-cyclobutylpiperazine-1-carboxylate

Tert-butyl 2-cyclobutylpiperazine-1-carboxylate

Cat. No.: B13347459
M. Wt: 240.34 g/mol
InChI Key: LYYRYDBQPSJEHS-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyclobutylpiperazine-1-carboxylate is a chiral, Boc-protected piperazine derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery. Piperazine rings are a privileged scaffold in pharmaceuticals, and this compound is specifically designed for the synthesis of more complex molecules targeting the central nervous system (CNS). Its reduced size and lipophilic properties may facilitate blood-brain barrier penetration, making it a valuable building block for developing neuroactive agents . The Boc (tert-butoxycarbonyl) group is a cornerstone in synthetic organic chemistry, protecting the secondary amine of the piperazine ring during multi-step synthesis . This allows for selective functionalization at other sites on the ring. The cyclobutyl substituent on the piperazine ring introduces significant steric and electronic influence, which can be crucial for modulating a drug candidate's affinity for biological targets and its overall metabolic profile . Main Applications & Research Value: - Pharmaceutical Intermediate: This compound is a key precursor in the research and development of potential therapeutics. Analogs of Boc-protected piperazines are extensively used in constructing molecules for biological screening . - Neurological & Psychiatric Research: Piperazine derivatives are found in numerous psychotropic medications. They are frequently investigated for their putative role in the serotonergic system, acting as ligands for receptors like 5-HT1A, which is a known target for antianxiety and antidepressant drugs . - Methodology Development: The steric congestion from the cyclobutyl group presents a synthetic challenge, making this compound useful for chemists developing novel catalytic methods or stereoselective reactions for constructing quaternary carbon centers . Handling & Storage: For long-term stability, it is recommended to store this compound in a dark place, sealed in a dry environment, at cool temperatures (e.g., 2-8°C) . Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 2-cyclobutylpiperazine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-14-9-11(15)10-5-4-6-10/h10-11,14H,4-9H2,1-3H3

InChI Key

LYYRYDBQPSJEHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyclobutylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and cyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.

    Step 2: Reaction of tert-butyl piperazine-1-carboxylate with cyclobutylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyclobutylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or cyclobutyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-cyclobutylpiperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclobutylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Piperazine derivatives with varying substituents at the 2- or 4-positions are widely utilized in drug discovery. Below, we compare tert-butyl 2-cyclobutylpiperazine-1-carboxylate with structurally related analogues, focusing on molecular properties, synthetic routes, and functional implications.

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Evidence ID
This compound Cyclobutyl (C₄H₇) C₁₄H₂₅N₂O₂ 253.36 Moderate steric hindrance, ring strain N/A*
Tert-butyl 2-cyclohexylpiperazine-1-carboxylate Cyclohexyl (C₆H₁₁) C₁₅H₂₈N₂O₂ 268.40 Higher lipophilicity, bulkier substituent
Tert-butyl 2-methylpiperazine-1-carboxylate Methyl (CH₃) C₁₀H₁₉N₂O₂ 199.27 Low steric hindrance, high solubility
Tert-butyl (R)-2-ethylpiperazine-1-carboxylate Ethyl (C₂H₅) C₁₁H₂₁N₂O₂ 213.30 Enhanced lipophilicity, chiral center
Tert-butyl 4-methylpiperazine-1-carboxylate Methyl (CH₃) C₁₀H₁₉N₂O₂ 199.27 Positional isomerism alters reactivity

*Note: Direct evidence for the cyclobutyl derivative is absent in provided sources; properties inferred from analogues.

Key Observations:
  • Cyclobutyl vs.
  • Alkyl Substituents : Methyl and ethyl groups reduce steric hindrance, improving solubility and ease of synthesis. Ethyl derivatives (e.g., CAS 393781-70-9) offer chiral centers for enantioselective applications .
  • Positional Isomerism : 2-Substituted derivatives (e.g., 2-methyl) exhibit distinct electronic environments compared to 4-substituted analogues, impacting hydrogen bonding and intermolecular interactions .

Examples :

  • Cyclohexyl Derivative (CAS 886780-41-2) : Likely synthesized via alkylation of Boc-piperazine with cyclohexyl halides .
  • Benzyl Derivative : tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate (98% yield) was prepared using 2-methylbenzyl bromide and Boc-piperazine under basic conditions .
  • Heteroaryl Derivatives : Stille or Suzuki couplings (e.g., tert-butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate) demonstrate compatibility with cross-coupling reactions .

Challenges for Cyclobutyl Derivative :

  • Cyclobutyl's ring strain may necessitate milder reaction conditions to avoid unintended ring-opening.
  • Steric constraints could limit coupling efficiency compared to linear alkyl or aryl groups.

Biological Activity

Tert-butyl 2-cyclobutylpiperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

This compound has a molecular formula of C12H22N2O2C_{12}H_{22}N_2O_2 and a molecular weight of approximately 226.32 g/mol. The compound features a tert-butyl group, a cyclobutyl moiety, and a piperazine ring, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membrane integrity.
  • Cytotoxicity : Research indicates that this compound shows cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, with the compound exhibiting a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus.

Case Study 2: Cytotoxicity in Cancer Cell Lines

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 30 µM, indicating moderate potency. Flow cytometry analysis revealed that the compound induces apoptosis as evidenced by increased annexin V staining.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC against S. aureus: 25 µg/mL
CytotoxicityIC50 in MCF-7: 30 µM
NeuropharmacologicalPotential interaction with serotonin receptors

Table 2: Comparison with Related Compounds

CompoundMIC (µg/mL) against S. aureusIC50 (µM) in MCF-7
This compound2530
Tert-butyl piperazine-1-carboxylate5045
Tert-butyl cyclopropylpiperazine-1-carboxylate40>100

Mechanistic Insights

The biological activity of this compound is likely attributed to its structural features that facilitate interaction with biological targets. The presence of the piperazine ring is known to enhance binding affinity to various receptors involved in neurotransmission and cellular signaling pathways.

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